molecular formula C14H13NO3 B14692004 6-Benzoyl-4,5,7,7a-tetrahydrofuro[2,3-c]pyridin-2-one CAS No. 30338-65-9

6-Benzoyl-4,5,7,7a-tetrahydrofuro[2,3-c]pyridin-2-one

Katalognummer: B14692004
CAS-Nummer: 30338-65-9
Molekulargewicht: 243.26 g/mol
InChI-Schlüssel: GNESFWPYGKYBTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Benzoyl-4,5,7,7a-tetrahydrofuro[2,3-c]pyridin-2-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a fused furo-pyridine ring system with a benzoyl group, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzoyl-4,5,7,7a-tetrahydrofuro[2,3-c]pyridin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often employ continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

6-Benzoyl-4,5,7,7a-tetrahydrofuro[2,3-c]pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

6-Benzoyl-4,5,7,7a-tetrahydrofuro[2,3-c]pyridin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-Benzoyl-4,5,7,7a-tetrahydrofuro[2,3-c]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Benzoyl-4,5,7,7a-tetrahydrofuro[2,3-c]pyridin-2-one
  • 5,6,7,7a-Tetrahydro-4,4,7a-trimethyl-2(4H)-benzofuranone
  • 4,5,7,7a-Tetrahydro-4,4,7a-trimethyl-2(6H)-benzofuranone

Uniqueness

This compound stands out due to its unique fused ring structure and the presence of a benzoyl group

Eigenschaften

CAS-Nummer

30338-65-9

Molekularformel

C14H13NO3

Molekulargewicht

243.26 g/mol

IUPAC-Name

6-benzoyl-4,5,7,7a-tetrahydrofuro[2,3-c]pyridin-2-one

InChI

InChI=1S/C14H13NO3/c16-13-8-11-6-7-15(9-12(11)18-13)14(17)10-4-2-1-3-5-10/h1-5,8,12H,6-7,9H2

InChI-Schlüssel

GNESFWPYGKYBTI-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC2C1=CC(=O)O2)C(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.